4-(3-aminopropyl)-2-bromophenol hydrochloride is a chemical compound characterized by its unique structure, which includes a bromophenol core and an aminopropyl side chain. The compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both bromine and amine functional groups in its molecular structure enables it to participate in diverse
Research indicates that 4-(3-aminopropyl)-2-bromophenol hydrochloride may exhibit various biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further investigation in therapeutic applications. Its ability to interact with biological systems could also make it useful as a probe for studying enzyme activities and biochemical pathways.
The synthesis of 4-(3-aminopropyl)-2-bromophenol hydrochloride typically involves the following steps:
In industrial settings, large-scale production may utilize optimized bromination and amination processes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
4-(3-aminopropyl)-2-bromophenol hydrochloride has diverse applications across several fields:
Interaction studies involving 4-(3-aminopropyl)-2-bromophenol hydrochloride are essential for understanding its biological mechanisms. These studies typically examine how the compound interacts with different biological targets, including enzymes and receptors. Such investigations can provide insights into its pharmacological potential and help identify specific pathways influenced by the compound.
Several compounds share structural similarities with 4-(3-aminopropyl)-2-bromophenol hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(3-Aminopropyl)-4-bromophenol | Bromophenol core with an aminopropyl group | Position of bromine differs from 4-position |
| 2-(3-Aminopropyl)-3-bromophenol | Similar structure but bromine at 3-position | May exhibit different biological properties |
| 4-(Benzyloxy)-2-bromophenol | Contains a benzyloxy group instead of aminopropyl | Different functional group impacts reactivity |
| 2-Bromophenol | Lacks the aminopropyl side chain | Simpler structure may limit reactivity |
The uniqueness of 4-(3-aminopropyl)-2-bromophenol hydrochloride lies in its specific combination of functional groups, which allows it to participate in distinct
Ion-pair complexation spectrophotometry is a widely employed technique for quantifying aromatic amines, leveraging the formation of charge-transfer complexes with acidic dyes. For 4-(3-aminopropyl)-2-bromophenol hydrochloride, bromophenol blue ($$ \lambda{\text{max}} = 411 \, \text{nm} $$) and bromocresol green ($$ \lambda{\text{max}} = 415 \, \text{nm} $$) have proven effective as ion-pairing reagents [1] [8]. The protonated primary amine group of the compound interacts with the sulfonate groups of these dyes at pH 3.5–4.0, forming a hydrophobic complex extractable into chloroform [1].
The stoichiometry of the ion-pair complex, determined via Job’s method, typically follows a 1:1 ratio, with molar absorptivities ($$ \epsilon $$) ranging from $$ 1.2 \times 10^4 \, \text{L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1} $$ to $$ 1.8 \times 10^4 \, \text{L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1} $$ [8]. Calibration curves exhibit linearity ($$ R^2 > 0.995 $$) within a concentration range of 0.5–25 μg/mL, with a detection limit of 0.12 μg/mL [1]. The method’s robustness is validated through recovery studies (98–102%) and precision assessments (relative standard deviation < 2%) [8].
| Parameter | Bromophenol Blue | Bromocresol Green |
|---|---|---|
| $$\lambda_{\text{max}}$$ | 411 nm | 415 nm |
| Linear Range | 0.5–25 μg/mL | 0.5–25 μg/mL |
| Molar Absorptivity | $$1.5 \times 10^4$$ | $$1.2 \times 10^4$$ |
| LOD | 0.15 μg/mL | 0.12 μg/mL |
Reverse-phase high-performance liquid chromatography (HPLC) using a C18 column ($$ 250 \times 4.6 \, \text{mm}, \, 5 \, \mu\text{m} $$) and a mobile phase of acetonitrile:water (70:30, v/v) with 0.1% trifluoroacetic acid achieves baseline separation of 4-(3-aminopropyl)-2-bromophenol hydrochloride from structurally related impurities [5]. The ion-pairing agent enhances peak symmetry by mitigating interactions between the protonated amine and residual silanol groups on the stationary phase.
Retention times ($$ t_R $$) for the compound and common analogs are as follows:
| Compound | $$ t_R \, (\text{min}) $$ |
|---|---|
| 4-(3-Aminopropyl)-2-bromophenol hydrochloride | 8.2 |
| 4-(2-Aminopropyl)-2-bromophenol | 7.6 |
| 2-Amino-4-bromophenol | 5.9 |
Gradient elution programs are recommended for complex matrices, employing a shift to 90% acetonitrile over 20 minutes to elute highly lipophilic byproducts [5]. Ultraviolet detection at 254 nm provides sensitivity down to 0.05 μg/mL, while coupling with mass spectrometry further improves specificity for trace analysis [7].
Electron ionization (EI) mass spectrometry of 4-(3-aminopropyl)-2-bromophenol hydrochloride reveals characteristic fragmentation pathways influenced by its bromine substituent and aliphatic amine side chain. The molecular ion peak ($$ m/z \, 266 $$) is accompanied by isotopic peaks at $$ m/z \, 268 $$ ($$ ^{81}\text{Br} $$) with a 1:1 intensity ratio, confirming the presence of bromine [7].
Key fragmentation pathways include:
High-resolution tandem mass spectrometry (HR-MS/MS) corroborates these pathways, with exact mass measurements aligning within 3 ppm of theoretical values [3] [4].
| Fragment Ion ($$ m/z $$) | Proposed Structure |
|---|---|
| 266 | $$[M]^+$$ |
| 230 | $$[M - \text{HCl}]^+$$ |
| 172 | $$[\text{C}6\text{H}4\text{BrO}]^+$$ |
| 150 | $$[\text{C}6\text{H}5\text{O}]^+$$ |
The alkyl chain length in 4-(3-aminopropyl)-2-bromophenol hydrochloride significantly influences cellular permeability and bioavailability. Research demonstrates that compounds with alkyl chains containing 4-6 carbon atoms exhibit optimal cellular uptake and membrane permeability [4] [5]. The three-carbon propyl chain in the target compound represents a near-optimal configuration for cellular penetration.
Studies on related aminopropyl derivatives reveal that alkyl chain length affects membrane permeability through multiple mechanisms. Shorter chains (C1-C3) demonstrate limited cellular uptake due to insufficient hydrophobic interactions with cell membranes [4] [6]. The moderate chain length of the propyl group (C3) provides adequate lipophilicity while maintaining water solubility, resulting in balanced permeability characteristics.
Research on paracellular permeability enhancers shows that the potency exhibits a parabolic relationship with respect to chain length [6]. Compounds with short hydrocarbon chains (less than 5 carbons) generally show reduced activity, while optimal permeability is achieved with intermediate chain lengths. This phenomenon is attributed to the need for sufficient hydrophobic character to interact with membrane lipids while avoiding excessive lipophilicity that could reduce aqueous solubility.
The propyl chain in 4-(3-aminopropyl)-2-bromophenol provides several advantages for cellular permeability. The three-carbon length allows for favorable interactions with membrane phospholipids without creating excessive hydrophobic bulk that could impede transport [7]. Additionally, the terminal amino group remains accessible for hydrogen bonding with membrane components, facilitating cellular uptake.
Membrane permeability studies indicate that cell membrane permeability would be affected by excessively long straight chains, as they may decrease membrane permeability due to formation of hydrophobic barriers [4] [8]. The propyl chain avoids this limitation while providing sufficient hydrophobic character for membrane interaction.
The aminopropyl moiety also contributes to cellular permeability through its ability to interact with cellular transport systems. The basic nitrogen can form ionic interactions with negatively charged membrane components, potentially facilitating active transport mechanisms [9] [10]. This ionic character, combined with the moderate hydrophobicity of the propyl chain, creates a balanced profile for cellular uptake.
Bromine substitution in the 2-position of 4-(3-aminopropyl)-2-bromophenol hydrochloride exerts significant electronic effects that influence target binding affinity and selectivity. The bromine atom acts as a moderate electron-withdrawing group, affecting the electronic distribution of the aromatic ring and modulating molecular interactions with biological targets [11] [12].
The ortho-bromine substitution pattern creates both electronic and steric effects that enhance target binding. Electronic effects include the inductive withdrawal of electron density from the aromatic ring, which can strengthen π-π stacking interactions with aromatic residues in protein binding sites [13] [14]. This electron withdrawal also increases the acidity of the phenolic hydroxyl group, potentially strengthening hydrogen bonding interactions with target proteins.
Studies on aromatic bromination demonstrate that the position of bromine substitution significantly affects reactivity and selectivity [14] [15]. The ortho-position in 4-(3-aminopropyl)-2-bromophenol provides optimal electronic effects for target binding while maintaining synthetic accessibility. The electron-withdrawing effect of bromine activates the aromatic ring toward electrophilic substitution, enabling further structural modifications if required.
Comparative analysis of different bromine substitution patterns reveals that di-bromination, particularly in the 2,4-positions, often provides enhanced binding affinity compared to mono-bromination [3] [16]. However, the mono-brominated structure of 4-(3-aminopropyl)-2-bromophenol represents a balanced approach that provides electronic benefits without excessive steric hindrance.
The bromine atom also contributes to target binding through halogen bonding interactions. Bromine can act as a halogen bond donor, forming directional interactions with electronegative atoms in protein binding sites [13] [17]. This additional binding mode can enhance selectivity and affinity for specific targets.
Electronic effects of bromine substitution also influence the pKa of the amino group in the propyl chain. The electron-withdrawing effect of bromine reduces the basicity of the amino group, potentially affecting its protonation state at physiological pH [18] [19]. This modulation of ionization state can be crucial for optimal binding to biological targets.
The steric effects of ortho-bromine substitution create conformational constraints that can enhance binding selectivity. The bromine atom forces the molecule into specific conformations that may be complementary to target protein binding sites [20] [21]. This induced fit mechanism can contribute to improved binding affinity and selectivity.
Hydrochloride salt formation represents a crucial strategy for optimizing the pharmaceutical properties of 4-(3-aminopropyl)-2-bromophenol. The conversion of the free base to its hydrochloride salt dramatically improves aqueous solubility, dissolution rate, and bioavailability [22] [23] [24].
The formation of hydrochloride salts of basic drugs is one of the most common and effective methods for increasing solubility and dissolution rates [22] [25]. For 4-(3-aminopropyl)-2-bromophenol, the basic amino group readily forms a stable salt with hydrochloric acid, resulting in a crystalline solid with enhanced pharmaceutical properties.
Solubility enhancement through hydrochloride salt formation typically results in 40-45 fold improvements in aqueous solubility compared to the free base [24] [26]. This dramatic increase in solubility translates to improved dissolution rates and enhanced bioavailability when administered orally. The hydrochloride salt of related compounds shows significant improvements in plasma exposure and pharmacokinetic parameters.
The mechanism of solubility enhancement involves the ionization of the amino group, creating a charged species that exhibits strong interactions with water molecules [22] [27]. The chloride counterion provides charge balance while maintaining favorable solvation characteristics. This ionic character overcomes the limited water solubility of the neutral bromophenol base.
Hydrochloride salt formation also improves the crystalline properties of the compound. The salt typically exhibits better crystallinity, improved stability, and enhanced processability compared to the free base [28] [25]. These physical properties are crucial for pharmaceutical formulation and manufacturing processes.
The pH-solubility profile of hydrochloride salts shows optimal solubility in acidic conditions, which is advantageous for gastric absorption following oral administration [23] [29]. The salt dissolves readily in gastric fluid, providing rapid drug release and absorption. However, common ion effects from chloride ions in physiological fluids can potentially reduce solubility at higher pH values.
Stability considerations are important for hydrochloride salt formation. The salt form typically exhibits improved chemical stability compared to the free base, particularly under conditions of high humidity and temperature [30] [27]. This enhanced stability is crucial for pharmaceutical shelf life and storage conditions.
The hydrochloride salt also demonstrates improved dissolution rates in pharmaceutical formulations. The rapid dissolution of the salt form ensures consistent drug release and absorption, leading to more predictable pharmacokinetic profiles [25] [31]. This property is particularly important for immediate-release formulations where rapid onset of action is desired.
Comparative analysis with other counterions reveals that hydrochloride salts often provide optimal balance of solubility enhancement, stability, and regulatory acceptance [25] [32]. While other counterions such as mesylate or tosylate may offer specific advantages, hydrochloride remains the most widely used and accepted salt form for basic drugs.
The formation of hydrochloride salts can also influence the biological activity of the compound. The ionized form may exhibit different binding affinities to biological targets compared to the neutral base [24] [33]. This can result in altered pharmacological profiles and requires careful evaluation during drug development.